molecular formula C17H15Cl2NO6S B3534560 Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate

Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate

Cat. No.: B3534560
M. Wt: 432.3 g/mol
InChI Key: KKLSHYUENCFMOI-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoate ester group, a sulfonylamino group, and dichlorophenyl moieties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonylamino intermediate: This step involves the reaction of 2,5-dichloroaniline with a sulfonyl chloride under basic conditions to form the sulfonylamino derivative.

    Acetylation: The sulfonylamino derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetylated intermediate.

    Esterification: The final step involves the esterification of the acetylated intermediate with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The dichlorophenyl moieties may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activities.

Comparison with Similar Compounds

Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate can be compared with other similar compounds, such as:

    Methyl 4-[(2,5-dichlorophenyl)sulfonylamino]benzoate: Lacks the acetyl group, which may affect its reactivity and biological activity.

    Methyl 4-[(2,3-dichlorophenyl)sulfonylamino]benzoate: Has a different substitution pattern on the aromatic ring, potentially altering its chemical and biological properties.

    Methyl 4-[(2,5-dichlorophenyl)amino]benzoate: Lacks the sulfonyl group, which may significantly impact its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO6S/c1-25-17(22)12-4-2-11(3-5-12)10-26-16(21)9-20-27(23,24)15-8-13(18)6-7-14(15)19/h2-8,20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLSHYUENCFMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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